molecular formula C23H22N4O5 B2878260 1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone CAS No. 1456913-30-6

1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone

Cat. No.: B2878260
CAS No.: 1456913-30-6
M. Wt: 434.452
InChI Key: UIODJVJTWCSJGX-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone is a complex heterocyclic compound featuring two 1,3-benzodioxole groups, a pyrazolidine (saturated five-membered ring with two nitrogen atoms), and a 1,4-diazepane (seven-membered ring with two nitrogen atoms) connected via a methanone bridge.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c28-23(16-3-5-19-21(11-16)32-14-30-19)27-7-1-6-26(8-9-27)22-12-17(24-25-22)15-2-4-18-20(10-15)31-13-29-18/h2-5,10-11,17,22,24-25H,1,6-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXGGGMCXGDBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CC(NN4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,3-Benzodioxol-5-yl-[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]methanone is a complex organic molecule that incorporates both benzodioxole and diazepan moieties. This structure suggests potential biological activities due to the known pharmacological properties of its constituent parts. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways.

Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that play roles in metabolic pathways. For instance, it has been noted to affect glycogen synthase activity, thereby influencing glycogen synthesis and insulin sensitivity .
  • Receptor Modulation: It may interact with neurotransmitter receptors, potentially affecting neuronal signaling and plasticity .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity: The presence of the benzodioxole moiety is associated with antioxidant properties, which can mitigate oxidative stress in cells.
  • Neuroprotective Effects: Preliminary studies suggest that the compound may protect neuronal cells from apoptosis through modulation of apoptotic pathways .
  • Anti-inflammatory Properties: The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of related benzodioxole compounds found that they significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .

Case Study 2: Antidiabetic Potential

Another research focused on the compound's ability to enhance insulin sensitivity in skeletal muscle cells. It was observed that treatment with the compound led to increased phosphorylation of key proteins involved in glucose metabolism, suggesting a role in managing diabetes .

Data Tables

Biological Activity Effect Mechanism
AntioxidantReduces oxidative stressScavenging free radicals
NeuroprotectionProtects against apoptosisModulation of mitochondrial function
Anti-inflammatoryDecreases inflammationInhibition of pro-inflammatory cytokines
Insulin SensitivityEnhances glucose uptakeActivation of insulin signaling pathways

Comparison with Similar Compounds

1,3-Benzodioxol-5-yl[4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]methanone

  • Molecular Formula : C₂₃H₂₁N₇O₃
  • Molecular Weight : 443.47 g/mol
  • Features: Replaces the pyrazolidine-diazepane system with a triazolopyrimidine-piperazine scaffold.

2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone

  • Molecular Formula: C₂₀H₁₈F₂NO₃S
  • Molecular Weight : 406.43 g/mol
  • Features : Substitutes diazepane with thiazepane (sulfur-containing seven-membered ring), introducing electronegative fluorine atoms. The thiazepane may alter metabolic stability and membrane permeability compared to the target compound’s nitrogen-rich diazepane .

((3R,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-3-isobutyl-5-methylpyrazolidin-1-yl)(4-nitrophenyl)methanone

  • Molecular Formula : C₂₂H₂₅N₃O₅
  • Molecular Weight : 411.46 g/mol
  • Features: Shares the pyrazolidine core but incorporates a nitro group on the methanone-linked phenyl ring, which may enhance electrophilic reactivity and redox sensitivity compared to the target compound’s unsubstituted benzodioxol groups .

5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone

  • Molecular Formula : Varies (e.g., C₂₁H₁₆N₂O₄ for 4a)
  • Molecular Weight : ~360–400 g/mol
  • Features : Utilizes a 4,5-dihydropyrazole (partially unsaturated) instead of pyrazolidine, reducing conformational flexibility. The furan substituent may improve solubility but decrease metabolic stability .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Bioactivity
Target Compound C₂₄H₂₄N₄O₅* ~472.48 Benzodioxol-pyrazolidine-diazepane-methanone Hypothesized antimicrobial†
1,3-Benzodioxol-5-yl[4-(3-benzyl-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]methanone C₂₃H₂₁N₇O₃ 443.47 Triazolopyrimidine-piperazine Not reported
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone C₂₀H₁₈F₂NO₃S 406.43 Thiazepane, difluorophenyl Not reported
((3R,5R)-5-(Benzodioxol-5-yl)-3-isobutyl-5-methylpyrazolidin-1-yl)(4-nitrophenyl)methanone C₂₂H₂₅N₃O₅ 411.46 Nitrophenyl, isobutyl Not reported
5-(Benzodioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone C₂₁H₁₆N₂O₄ 360.37 Dihydropyrazole, furan Antimicrobial

*Calculated based on structural similarity; †Inferred from pyrazoline derivatives .

Research Findings and Discussion

  • Solubility: The target compound’s solubility is likely lower than analogues with polar substituents (e.g., nitro or furan groups) due to its extensive aromatic systems, as seen in structurally complex methanones .
  • Bioactivity Potential: While direct data are lacking, the diazepane-pyrazolidine framework could enhance binding to enzymes or receptors requiring flexible, nitrogen-rich ligands, as observed in related anticancer and anti-inflammatory agents .
  • Structural Vulnerabilities : The benzodioxol groups may be susceptible to metabolic oxidation, a common issue in benzodioxole-containing pharmaceuticals .

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